(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Catalog No.
S6642785
CAS No.
1379353-37-3
M.F
C8H6F4S
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfan...

CAS Number

1379353-37-3

Product Name

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

IUPAC Name

1-fluoro-2-methylsulfanyl-4-(trifluoromethyl)benzene

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3

InChI Key

OUZITZFQJOHUFP-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C8H6F4SC_8H_6F_4S. It features a phenyl ring substituted with a fluorine atom and a trifluoromethyl group, alongside a methylsulfane moiety. This structural configuration imparts unique chemical properties, making it an interesting subject for various chemical and biological applications .

There is no current information available on the mechanism of action of this compound in any biological system.

  • Aromatic sulfides may have some degree of toxicity. It is advisable to handle them with gloves and in a well-ventilated area [].
  • Some aromatic sulfides can be flammable. As a general precaution, unknown aromatic compounds should be handled with care regarding flammability [].

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction processes can revert sulfoxides or sulfones back to the sulfane state, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine and trifluoromethyl groups are capable of participating in nucleophilic substitution reactions, where nucleophiles like amines or thiols can be introduced under basic conditions.

These reactions yield various products, including sulfoxides, sulfones, and substituted derivatives of the original compound.

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane exhibits significant biological activity. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions, leading to specific biological effects. Research indicates that it may inhibit enzyme activity or modulate receptor functions, making it valuable in biological studies.

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane can be achieved through several methods:

  • Reaction with Thiols: A common synthetic route involves reacting 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with a suitable thiol reagent under controlled conditions.
  • Industrial Production: On a larger scale, industrial synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

This compound has various applications across multiple fields:

  • Chemical Research: It serves as a building block in the synthesis of more complex molecules.
  • Biological Studies: Its unique properties make it useful for studying enzyme interactions and protein modifications.
  • Industrial Use: It finds applications in producing specialty chemicals and materials due to its distinctive chemical characteristics .

Studies on the interactions of (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane with biological systems indicate that it can effectively engage with specific enzymes and receptors. The compound's structure allows for enhanced binding affinity, which is crucial for its potential use in therapeutic applications. Further research is ongoing to explore its full range of interactions and effects on biological pathways.

Several compounds share structural similarities with (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane:

Compound NameKey Features
2-Fluoro-5-(trifluoromethyl)phenyl isocyanateContains an isocyanate functional group
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanateContains an isothiocyanate functional group
3,5-Bis(trifluoromethyl)phenyl isocyanateHas two trifluoromethyl groups

Uniqueness

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is distinguished by its methylsulfane group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness enhances its utility in specific applications where other similar compounds may not demonstrate equivalent effectiveness.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

210.01263401 g/mol

Monoisotopic Mass

210.01263401 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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